molecular formula C10H11BrO B6183535 (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol CAS No. 2624137-38-6

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B6183535
CAS No.: 2624137-38-6
M. Wt: 227.10 g/mol
InChI Key: SZALOIWKBWGXQN-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is a brominated indene derivative characterized by a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at position 6 and a hydroxymethyl (-CH2OH) group at position 3. Its structure is distinguished by the fused aromatic-aliphatic ring system, which confers rigidity and influences its physicochemical properties, such as solubility and reactivity.

Properties

CAS No.

2624137-38-6

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2

InChI Key

SZALOIWKBWGXQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent to yield 6-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 6-bromo-2,3-dihydro-1H-inden-5-carbaldehyde or 6-bromo-2,3-dihydro-1H-inden-5-carboxylic acid.

    Reduction: 6-hydroxy-2,3-dihydro-1H-inden-5-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom to the indenyl structure.
  • Reduction Reactions : Converting ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions that modify the compound's functional groups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it suitable for drug development:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Reactions : It can participate in oxidation and reduction reactions to produce a variety of functionalized products.

Material Science

Due to its unique structure, this compound is explored for applications in material science:

  • Polymer Development : Research indicates potential uses in creating polymers with specific mechanical and thermal properties.

Case Study 1: Anticancer Activity

Research conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Organic Synthesis Applications

A study focused on the use of this compound in synthesizing complex organic molecules showed that it could effectively serve as a precursor for various functionalized indenes through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol, highlighting substituent variations and their implications:

Compound Name Substituents Key Differences Potential Applications References
(6-Amino-2,3-dihydro-1H-inden-5-yl)methanol -NH2 at C6, -CH2OH at C5 Amino group enhances nucleophilicity Building block for bioactive molecules
(2,3-Dihydro-1H-inden-5-yl)methanol -CH2OH at C5 (no Br at C6) Lacks bromine; reduced steric hindrance Intermediate in organic synthesis
6-Bromo-2,3-dihydro-1H-inden-1-ol -OH at C1, Br at C6 Hydroxyl vs. hydroxymethyl; altered H-bonding Catalysis or ligand design
N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide -NHAc at C5, Br at C6 Acetamide group improves metabolic stability Anti-inflammatory agents
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid -Cl at C6, -CH2COOH at C1 Chlorine and carboxylic acid enhance acidity Anti-inflammatory drug candidates

Pharmacological Activity

  • Anti-inflammatory Potential: Amide derivatives of structurally related chloro-indene compounds, such as (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, exhibit significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to indomethacin. This suggests that bromo-indene analogs could be optimized for similar therapeutic profiles .
  • Kinase Inhibition: The hydroxyimino-substituted indene derivative GDC-0879 (a B-Raf kinase inhibitor) demonstrates that indene scaffolds can achieve high target selectivity.

Analytical Characterization

  • X-ray Crystallography : SHELX programs () are widely used to resolve indene derivatives’ crystal structures, critical for confirming regiochemistry and stereochemistry .
  • NMR Spectroscopy : 1H and 13C NMR () differentiate bromine’s deshielding effects and hydroxymethyl proton splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) () confirms molecular formulas, particularly for brominated analogs due to isotope patterns .

Biological Activity

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, encompassing structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}BrO, with a molecular weight of 227.1 g/mol. The compound features a bromine atom and an indenyl structure, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10_{10}H11_{11}BrO
Molecular Weight227.1 g/mol
IUPAC NameThis compound
SMILESC1CC2=CC(=C(C=C2C1)Br)CO
InChIInChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The presence of the bromine atom enhances the lipophilicity of the compound, which is often correlated with increased antimicrobial activity .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds often act by disrupting microtubule assembly or inducing apoptosis in cancer cells .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is crucial for mitosis in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through caspase activation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated indene derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that some derivatives had potent activity against resistant strains .

Study 2: Anticancer Activity

In a separate study focused on anticancer agents based on indene structures, compounds similar to this compound were tested for their effects on breast cancer cell lines. Results showed IC50_{50} values ranging from 4.98 to 14.65 µM, suggesting significant growth inhibition .

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